REACTION_CXSMILES
|
NC1N=[C:5]([C:7]2C=[C:11](C(C)(C)C)[C:10](OCOCCOC)=[C:9](C(C)(C)C)[CH:8]=2)[NH:4]N=1.C[O-].[Na+].CO.[C:33]([NH:36][NH2:37])([NH2:35])=[NH:34].[ClH:38]>CO>[NH2:34][C:33]1[N:35]=[C:11]([C:10]2[CH:9]=[CH:8][C:7]([Cl:38])=[CH:5][N:4]=2)[NH:37][N:36]=1 |f:1.2.3,4.5|
|
Name
|
compound
|
Quantity
|
3.94 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NNC(=N1)C1=CC(=C(C(=C1)C(C)(C)C)OCOCCOC)C(C)(C)C
|
Name
|
sodium methoxide methanol
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+].CO
|
Name
|
aminoguanidine hydrochloride
|
Quantity
|
9.39 g
|
Type
|
reactant
|
Smiles
|
C(=N)(N)NN.Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with refluxing for 18 hours
|
Duration
|
18 h
|
Type
|
DISTILLATION
|
Details
|
methanol was distilled away under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water was added to the residue
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NNC(=N1)C1=NC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |